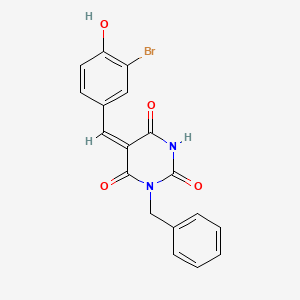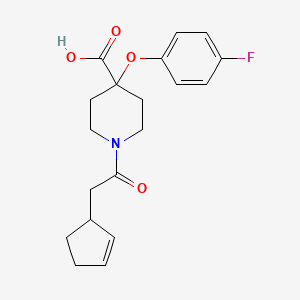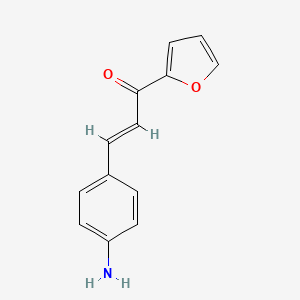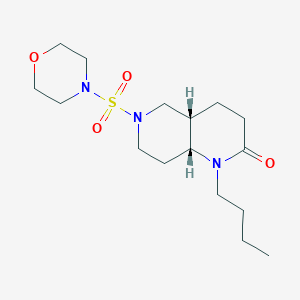
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRB belongs to the family of pyrimidine derivatives and has been synthesized using different methods.
作用机制
The mechanism of action of 1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that it can reduce tumor growth, improve cognitive function, and reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the areas that require further investigation is its mechanism of action. More studies are needed to understand how this compound interacts with different enzymes and signaling pathways. Another area that requires further investigation is its potential application in the treatment of Alzheimer's disease. More studies are needed to determine its efficacy in animal models of the disease. Finally, more studies are needed to explore the potential application of this compound in material science, particularly in the synthesis of new materials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. This compound has several advantages for lab experiments, including its low toxicity, but also has limitations, including its low solubility in water. There are several future directions for the study of this compound, including its mechanism of action, potential application in the treatment of Alzheimer's disease, and potential application in material science.
合成方法
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 3-bromo-4-hydroxybenzaldehyde with benzylmalononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the product is obtained after purification. Other methods include the reaction of 3-bromo-4-hydroxybenzaldehyde with ethyl cyanoacetate, followed by the reaction with benzylamine and cyclization.
科学研究应用
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential application in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to exhibit anti-fungal and anti-bacterial properties and can be used as a pesticide. In material science, this compound has been studied for its potential application in the synthesis of new materials.
属性
IUPAC Name |
(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-14-9-12(6-7-15(14)22)8-13-16(23)20-18(25)21(17(13)24)10-11-4-2-1-3-5-11/h1-9,22H,10H2,(H,20,23,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYMSDSEDJGZCH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5418220.png)
![3-fluoro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5418224.png)


![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)
![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)

![N-ethyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5418275.png)
![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)